![molecular formula C19H19N3O2 B2925984 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide CAS No. 942001-52-7](/img/structure/B2925984.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide” is a chemical compound with the molecular formula C17H14IN3O2 . It has an average mass of 419.216 Da and a monoisotopic mass of 419.013062 Da .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
An operationally simple reaction involving metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-ones has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Wissenschaftliche Forschungsanwendungen
Molecular Docking Studies
This compound has potential applications in molecular docking studies, which are crucial for drug discovery and development. Molecular docking can predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The insights from these studies can help in understanding drug-receptor interactions and optimizing pharmacokinetics and pharmacodynamics properties of therapeutic agents.
Biological Activity Profiling
The structural features of this compound suggest it may have significant biological activity. Research can be conducted to profile its activity across various biological targets, which could include enzymes, ion channels, or receptors. This profiling helps in identifying potential therapeutic uses based on the compound’s affinity and selectivity for different biological pathways .
Anti-HIV Research
Compounds with similar structures have been studied for their potential as anti-HIV agents. The compound could be synthesized and evaluated for its efficacy against HIV-1, possibly as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is a class of antiretroviral drug used to treat HIV infection .
Cancer Therapeutics
The pyrido[1,2-a]pyrimidin-3-yl moiety is often explored for its anticancer properties. Research into this compound could focus on its potential application as a chemotherapeutic agent, examining its cytotoxicity against various cancer cell lines and its mechanism of action in inducing apoptosis or inhibiting cell proliferation .
Neurodegenerative Diseases
Given the compound’s potential to cross the blood-brain barrier due to its molecular structure, it could be investigated for therapeutic applications in neurodegenerative diseases. Studies could explore its neuroprotective effects and its ability to modulate neurotransmitter systems implicated in diseases like Alzheimer’s or Parkinson’s .
Metabolic Disorders
The compound could also be researched for its role in metabolic disorders. Its impact on enzymes or pathways involved in metabolism, such as those regulating glucose or lipid levels, could be valuable. This research might lead to the development of new treatments for conditions like diabetes or hyperlipidemia .
Eigenschaften
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-6-16-20-14(4)17(19(24)22(16)10-11)21-18(23)15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZFMKFRUVVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)C)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.